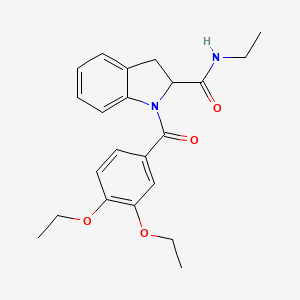

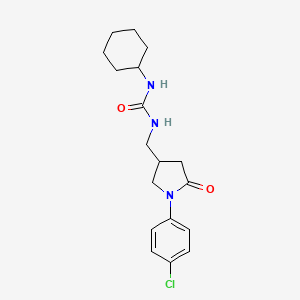

![molecular formula C12H15N3O B2681626 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide CAS No. 2411248-13-8](/img/structure/B2681626.png)

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives in 80-92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The presence of electron-releasing groups enhanced the antibacterial activity against Escherichia coli as well as antioxidant activity, and electron-withdrawing groups improved the antimicrobial as well as anticancer activity against human breast (MCF-7) cancer cell line .Chemical Reactions Analysis

The reaction mixture was evaporated and the residue was extracted with EtOAc (2 × 15 mL) . The organic layer was washed with water followed by brine solution, dried over anhydrous sodium sulphate, filtered and evaporated to isolate compound .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound Z3653823373 has demonstrated significant antibacterial properties. Research studies have explored its effectiveness against both Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (including Staphylococcus aureus and Streptococcus pyogenes) . The synthesized hydrazone derivatives of Z3653823373 exhibited substantial antibacterial activity, making it a promising candidate for combating bacterial infections.

Medicinal Chemistry

Imidazo[1,2-a]pyridines, the heterocyclic moiety present in Z3653823373, have attracted attention due to their diverse medicinal applications. Researchers have explored their potential as anticonvulsants, antidepressants, analgesics, antimicrobials, antitumor agents, and more . These compounds serve as pharmacophores for drug development, making Z3653823373 relevant in the field of medicinal chemistry.

Anticancer Properties

While specific studies on Z3653823373’s anticancer activity are limited, related imidazo[1,2-a]pyridine derivatives have shown promise. Researchers have synthesized compounds with similar structures and tested them against various cancer cell lines. Further investigations could explore Z3653823373’s potential as an anticancer agent .

Organic Synthesis

Z3653823373 can serve as a building block in organic synthesis. Its unique structure, including the imidazo[1,2-a]pyridine core, allows for diverse functionalization. Researchers can modify Z3653823373 to create novel derivatives with specific properties, potentially useful in drug discovery and materials science .

Materials Science

Imidazo[1,2-a]pyridines, including Z3653823373, have applications in materials science. Their luminescent properties make them valuable for optoelectronic devices, sensors, and imaging techniques. Researchers continue to explore their potential in developing innovative materials .

Metabolomics Research

Although not directly studied for metabolomics, Z3653823373’s structural features could be relevant. Metabolomics researchers focus on understanding cellular metabolism, and compounds like Z3653823373 may play a role in modulating metabolic pathways. Further investigations are needed to explore this aspect .

Wirkmechanismus

While the exact mechanism of action for “N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide” is not specified in the search results, similar compounds have shown antimicrobial activity . Compounds exhibited excellent antibacterial activity with a zone of inhibition 30-33 mm against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .

Eigenschaften

IUPAC Name |

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-4-12(16)14-9-10-5-3-6-11-13-7-8-15(10)11/h7-8,10H,3,5-6,9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVLWAKFGMLARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1CCCC2=NC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

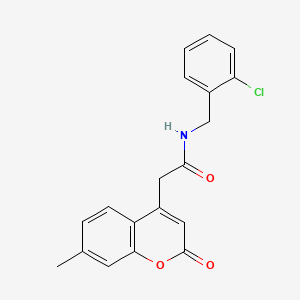

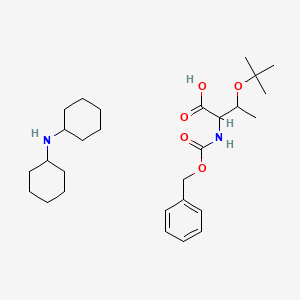

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

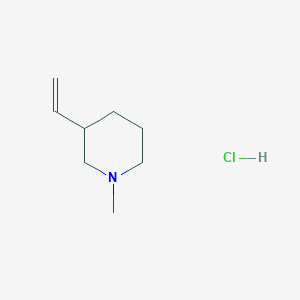

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)

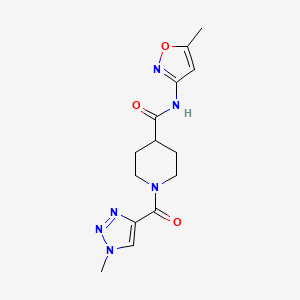

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)

![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)